[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid
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Overview
Description
[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid: is an organic boron compound It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology:
- Potential applications in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules .
Medicine:
- Investigated for its potential use in drug design and development, particularly in targeting enzymes and receptors .
Industry:
Mechanism of Action
The mechanism of action of [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property makes it useful in enzyme inhibition and receptor targeting. The boronic acid group can interact with active site serines in enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-tert-Butylphenylboronic acid
- Pinacolborane
Comparison:
- Uniqueness: [4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid is unique due to the presence of the tert-butoxycarbonyl-protected piperazine moiety, which imparts additional stability and reactivity compared to simpler boronic acids .
- Reactivity: The compound exhibits unique reactivity in forming carbon-carbon bonds and interacting with biomolecules, making it valuable in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H25BN2O4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
[4-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O4/c1-12-11-18(15(20)23-16(2,3)4)9-10-19(12)14-7-5-13(6-8-14)17(21)22/h5-8,12,21-22H,9-11H2,1-4H3 |
InChI Key |
VIAYNPKWEBZSEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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